molecular formula C17H23NO B1327311 2-(Azetidinomethyl)phenyl cyclohexyl ketone CAS No. 898755-50-5

2-(Azetidinomethyl)phenyl cyclohexyl ketone

Cat. No.: B1327311
CAS No.: 898755-50-5
M. Wt: 257.37 g/mol
InChI Key: IZNDPSHPXNMOCV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidinomethyl)phenyl cyclohexyl ketone typically involves the reaction of azetidine with a suitable phenyl cyclohexyl ketone precursor. The reaction conditions often include the use of a base, such as sodium hydride, to deprotonate the azetidine, followed by nucleophilic substitution to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidinomethyl)phenyl cyclohexyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can lead to a variety of azetidine derivatives .

Scientific Research Applications

2-(Azetidinomethyl)phenyl cyclohexyl ketone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidinomethyl)phenyl cyclohexyl ketone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The phenyl and cyclohexyl groups contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidinomethyl)phenyl cyclohexyl ketone
  • 2-(Piperidinomethyl)phenyl cyclohexyl ketone
  • 2-(Morpholinomethyl)phenyl cyclohexyl ketone

Uniqueness

2-(Azetidinomethyl)phenyl cyclohexyl ketone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different nitrogen-containing rings, it may exhibit different reactivity and binding characteristics, making it valuable for specific research applications .

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c19-17(14-7-2-1-3-8-14)16-10-5-4-9-15(16)13-18-11-6-12-18/h4-5,9-10,14H,1-3,6-8,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNDPSHPXNMOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643736
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-50-5
Record name [2-(1-Azetidinylmethyl)phenyl]cyclohexylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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